molecular formula C3H7N3O B2627718 (2S)-2-Azidopropan-1-ol CAS No. 133960-85-7

(2S)-2-Azidopropan-1-ol

Cat. No.: B2627718
CAS No.: 133960-85-7
M. Wt: 101.109
InChI Key: RIVUDQMCBGGPRV-VKHMYHEASA-N
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Description

(2S)-2-Azidopropan-1-ol is a chiral organic compound with the molecular formula C3H7N3O It is characterized by the presence of an azido group (-N3) attached to the second carbon of a propanol backbone

Scientific Research Applications

(2S)-2-Azidopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the preparation of chiral intermediates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Azidopropan-1-ol typically involves the azidation of (2S)-2-chloropropan-1-ol. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN3) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azides. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azido ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: Azidoacetone or azidoacetic acid.

    Reduction: (2S)-2-Aminopropan-1-ol.

    Substitution: Various substituted propan-1-ol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2S)-2-Azidopropan-1-ol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition reactions. In biological systems, the azido group can be used to label biomolecules, allowing for the study of molecular interactions and pathways.

Comparison with Similar Compounds

    (2R)-2-Azidopropan-1-ol: The enantiomer of (2S)-2-Azidopropan-1-ol, differing only in the spatial arrangement of atoms around the chiral center.

    2-Azidoethanol: A similar compound with one less carbon atom in the backbone.

    3-Azidopropan-1-ol: A structural isomer with the azido group on the third carbon.

Uniqueness: this compound is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules synthesized from it. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2S)-2-azidopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVUDQMCBGGPRV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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